1-Vinyl-3-Ethylimidazolium Hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinyl-3-Ethylimidazolium Hexafluorophosphate is an ionic liquid with the molecular formula C7H11F6N2P. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic solvents. This compound is often used in organic synthesis and catalysis due to its ability to stabilize reactive intermediates and facilitate various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 1-Vinyl-3-Ethylimidazolium Hexafluorophosphate is the LiFePO4 cathodes in lithium-ion batteries . The compound acts as a cross-linked and conductive binder, enhancing the electrochemical performance of the electrodes .
Mode of Action
This compound interacts with its targets by forming a strong adhesion/cohesion with the LiFePO4 cathodes . This interaction helps maintain an integrated cathode structure during hundreds of cycles without cracks and delamination .
Biochemical Pathways
The ionic structure of this compound contributes to the transport of Li+ ions between the cathode interfaces with low polarization . This process is crucial for the functioning of lithium-ion batteries.
Result of Action
The result of this compound’s action is an enhanced electrochemical performance of the LiFePO4 cathodes . Specifically, the cathodes exhibit an excellent rate performance with a high specific capacity and remarkable cycle stability .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light, which are crucial for the photopolymerization process used to synthesize the compound . .
Preparation Methods
1-Vinyl-3-Ethylimidazolium Hexafluorophosphate can be synthesized through a two-step process:
Synthesis of 1-Vinyl-3-Ethylimidazolium Chloride: This involves the reaction of 1-vinylimidazole with ethyl chloride under reflux conditions to form 1-vinyl-3-ethylimidazolium chloride.
Ion Exchange Reaction: The chloride ion in 1-vinyl-3-ethylimidazolium chloride is then exchanged with hexafluorophosphate ion using a suitable hexafluorophosphate salt, such as potassium hexafluorophosphate, to yield this compound
Chemical Reactions Analysis
1-Vinyl-3-Ethylimidazolium Hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, forming substituted imidazolium compounds
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Scientific Research Applications
1-Vinyl-3-Ethylimidazolium Hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, facilitating reactions such as alkylation, acylation, and polymerization
Industry: The compound is used in the production of advanced materials, such as conductive polymers and ionic liquids, which are utilized in various industrial processes
Comparison with Similar Compounds
1-Vinyl-3-Ethylimidazolium Hexafluorophosphate can be compared with other similar ionic liquids, such as:
1-Butyl-3-Methylimidazolium Hexafluorophosphate: This compound has a longer alkyl chain, which can affect its solubility and thermal stability.
1-Ethyl-3-Methylimidazolium Tetrafluoroborate: This ionic liquid has a different anion, which can influence its reactivity and catalytic properties.
1-Butyl-3-Methylimidazolium Chloride: The chloride ion in this compound can lead to different chemical reactivity compared to the hexafluorophosphate ion
These comparisons highlight the unique properties of this compound, such as its high thermal stability and excellent solubility, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-ethenyl-3-ethylimidazol-3-ium;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.F6P/c1-3-8-5-6-9(4-2)7-8;1-7(2,3,4,5)6/h3,5-7H,1,4H2,2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXFPXRCWMKTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CN(C=C1)C=C.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F6N2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.